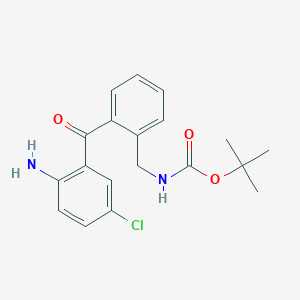
2-Amino-2'-tert-butoxycarbonylaminomethyl-5-chlorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(2-amino-5-chlorobenzoyl)benzylcarbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is often used in research and experimental settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-amino-5-chlorobenzoyl)benzylcarbamate typically involves the reaction of 2-amino-5-chlorobenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with benzylamine to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often employ automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-amino-5-chlorobenzoyl)benzylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
tert-Butyl 2-(2-amino-5-chlorobenzoyl)benzylcarbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-amino-5-chlorobenzoyl)benzylcarbamate involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing it from reacting with other reagents during synthesis. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl (Boc): Another common protecting group for amines, removed under acidic conditions.
Carboxybenzyl (Cbz): A benzyl-based protecting group, removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc): A protecting group removed by base treatment.
Uniqueness
tert-Butyl 2-(2-amino-5-chlorobenzoyl)benzylcarbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
Properties
Molecular Formula |
C19H21ClN2O3 |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
tert-butyl N-[[2-(2-amino-5-chlorobenzoyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H21ClN2O3/c1-19(2,3)25-18(24)22-11-12-6-4-5-7-14(12)17(23)15-10-13(20)8-9-16(15)21/h4-10H,11,21H2,1-3H3,(H,22,24) |
InChI Key |
UPPDZBKLNSQDPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















